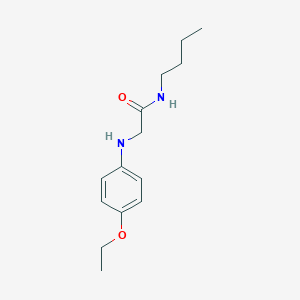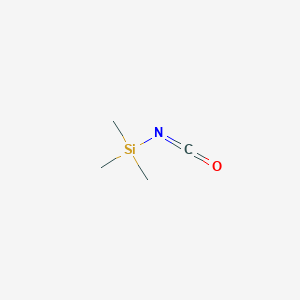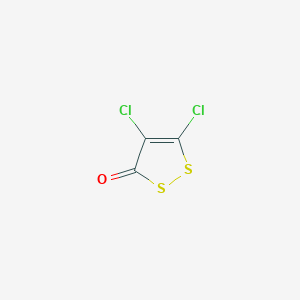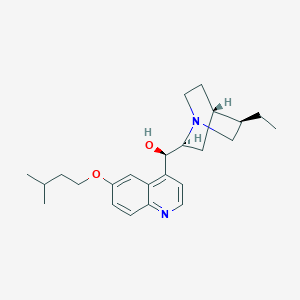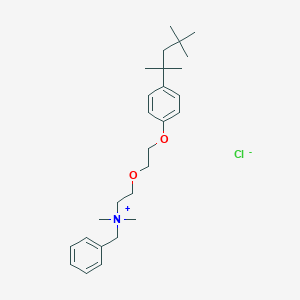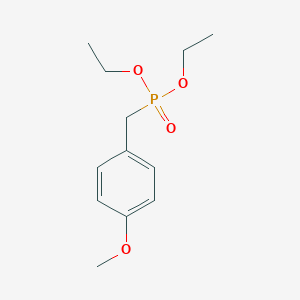
4-Méthoxybenzyle phosphonate de diéthyle
Vue d'ensemble
Description
Diethyl 4-methoxybenzylphosphonate (DE4MBP) is a synthetic compound that has been used for a variety of scientific applications. It is a colorless liquid with a low boiling point and a high vapor pressure. DE4MBP has a number of unique properties that make it useful in a variety of scientific research settings. In
Applications De Recherche Scientifique
Synthèse des C-aryl glycosides
Le 4-méthoxybenzyle phosphonate de diéthyle est utilisé dans la synthèse des C-aryl glycosides . Les C-aryl glycosides sont importants en chimie médicinale et ont été utilisés comme agents thérapeutiques pour le diabète et d'autres maladies .
Synthèse des analogues de goniothalamine γ-monofluorés
Ce composé agit comme un réactif pour la synthèse d'analogues de goniothalamine γ-monofluorés via une hydrofluoration d'ouverture de cycle . Ces analogues sont importants dans le domaine de la chimie médicinale en raison de leurs activités biologiques potentielles .
Synthèse des dérivés stilbénoïdes
Le this compound est utilisé dans la synthèse de dérivés stilbénoïdes ayant une activité neuroprotectrice . Les stilbénoïdes sont un type de composés phénoliques qui ont montré un potentiel dans le traitement des maladies neurodégénératives .
Synthèse des hybrides de resvératrol-chromane
Ce composé est utilisé comme réactif pour la synthèse d'hybrides de resvératrol-chromane ayant une activité antioxydante . Ces hybrides sont étudiés pour leurs avantages potentiels pour la santé, notamment le ralentissement du vieillissement et la santé cardiovasculaire .
Synthèse des oligostilbénoïdes
Le this compound est utilisé dans la synthèse des oligostilbénoïdes en utilisant une cyclodéshydratation régiosélective et une arylation . Les oligostilbénoïdes sont des composés qui ont montré un potentiel dans diverses activités biologiques, notamment les effets anticancéreux, antioxydants et anti-inflammatoires
Safety and Hazards
Diethyl 4-methoxybenzylphosphonate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . In case of contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . It is not classified as a hazardous substance or mixture .
Mécanisme D'action
Target of Action
Diethyl 4-methoxybenzylphosphonate primarily targets Parathion hydrolase . This enzyme is found in organisms like Brevundimonas diminuta and Flavobacterium sp. . Parathion hydrolase plays a crucial role in the breakdown of organophosphate pesticides, thereby contributing to the detoxification process.
Mode of Action
It’s known that the compound interacts with the enzyme, possibly influencing its activity .
Biochemical Pathways
Diethyl 4-methoxybenzylphosphonate is involved in the synthesis of various compounds. It acts as a reactant for the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and Oligostilbenoids using regioselective cyclodehydration and arylation . These biochemical pathways can have downstream effects on various biological processes, including neuroprotection and antioxidant activity.
Result of Action
The molecular and cellular effects of Diethyl 4-methoxybenzylphosphonate’s action depend on the specific biochemical pathways it’s involved in. For instance, when used in the synthesis of stilbenoid derivatives, the resulting compounds have been found to exhibit neuroprotective activity .
Analyse Biochimique
. .
Biochemical Properties
It is known to be a reactant for the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, and resveratrol-chroman hybrids with antioxidant activity .
Cellular Effects
Some of the compounds synthesized using Diethyl 4-Methoxybenzylphosphonate, such as resveratrol fatty alcohols, have been shown to affect the differentiation of neural stem cells and modulate neuroinflammation .
Molecular Mechanism
It is known to participate in chemical reactions such as ring-opening hydrofluorination .
Propriétés
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKARVHNAACNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249159 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1145-93-3 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-methoxybenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





